molecular formula C38H48N2O6S2 B442464 METHYL 2-{[4-({[3-(METHOXYCARBONYL)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-{[4-({[3-(METHOXYCARBONYL)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B442464
M. Wt: 692.9g/mol
InChI Key: MZJFPKZILOHYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[4-({[3-(METHOXYCARBONYL)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-({[3-(METHOXYCARBONYL)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compoundsThe final steps involve the coupling of the benzoyl and amino groups under controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and amide bond formation are commonly employed. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[4-({[3-(METHOXYCARBONYL)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiophenes. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

METHYL 2-{[4-({[3-(METHOXYCARBONYL)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[4-({[3-(METHOXYCARBONYL)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-oxo-3-thiomorpholinecarboxylate
  • Ethyl 2-{[({(2E)-2-[4-(methoxycarbonyl)benzylidene]hydrazino}(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

METHYL 2-{[4-({[3-(METHOXYCARBONYL)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C38H48N2O6S2

Molecular Weight

692.9g/mol

IUPAC Name

methyl 2-[[4-[[3-methoxycarbonyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]benzoyl]amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C38H48N2O6S2/c1-9-37(3,4)23-15-17-25-27(19-23)47-33(29(25)35(43)45-7)39-31(41)21-11-13-22(14-12-21)32(42)40-34-30(36(44)46-8)26-18-16-24(20-28(26)48-34)38(5,6)10-2/h11-14,23-24H,9-10,15-20H2,1-8H3,(H,39,41)(H,40,42)

InChI Key

MZJFPKZILOHYIE-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)CC)C(=O)OC

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)CC)C(=O)OC

Origin of Product

United States

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